molecular formula C9H8BrClO3 B2476141 Methyl 2-bromo-4-chloro-5-methoxybenzoate CAS No. 1138220-77-5

Methyl 2-bromo-4-chloro-5-methoxybenzoate

Cat. No.: B2476141
CAS No.: 1138220-77-5
M. Wt: 279.51
InChI Key: FPNILIIYCYTKFH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .

Scientific Research Applications

Methyl 2-bromo-4-chloro-5-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-chloro-5-methoxybenzoate can be synthesized through the bromination of methyl 4-chloro-3-methoxybenzoate. The reaction involves the addition of bromine to a suspension of methyl 4-chloro-3-methoxybenzoate in acetic acid and water. The mixture is heated to 60°C for one hour to complete the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or carboxylic acids .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the chlorine atom.

    Methyl 5-bromo-4-chloro-2-methoxybenzoate: Similar structure but with different positions of the substituents.

    Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom instead of a methoxy group .

Uniqueness

Methyl 2-bromo-4-chloro-5-methoxybenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

methyl 2-bromo-4-chloro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNILIIYCYTKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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